1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Grignard Reaction: Another common method involves the reaction of a Grignard reagent with a suitable electrophile.
Industrial production methods often involve large-scale reactions using these synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced under appropriate conditions, resulting in different oxidation states of sulfur.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin
Comparison with Similar Compounds
1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene: This compound has the fluorine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYUIUUFMKCIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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